Comparative Basicity: Pyrrolidin-2-amine vs. Piperidine as a Conformational Benchmark
Pyrrolidin-2-amine exhibits a conjugate acid pKa of approximately 11.2, placing it in a basicity range comparable to pyrrolidine (pKa ≈ 11.27) and piperidine (pKa ≈ 11.24) [1]. The marginally higher basicity of the pyrrolidine scaffold compared to piperidine is attributed to enhanced conformational stabilization of the protonated five-membered ring [1]. This subtle difference in basicity can influence protonation state at physiological pH and impact membrane permeability and target engagement in structure-based drug design.
| Evidence Dimension | Conjugate acid pKa (basicity) |
|---|---|
| Target Compound Data | pKa ≈ 11.2 (conjugate acid of pyrrolidin-2-amine) |
| Comparator Or Baseline | Pyrrolidine pKa ≈ 11.27; Piperidine pKa ≈ 11.24 |
| Quantified Difference | Pyrrolidine vs. Piperidine: ΔpKa ≈ 0.03 |
| Conditions | Aqueous solution, conjugate acid measurement |
Why This Matters
This quantifies the scaffold-specific basicity profile essential for predicting protonation-dependent properties like solubility and passive membrane permeability in lead optimization workflows.
- [1] Eduncle. (2020). Pyrrolidines and piperidines which is more basic? View Source
